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Abstract

Carnitine acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, facilitating the
reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This function is
critical for maintaining metabolic homeostasis, buffering the acetyl-CoA pool, and shuttling acyl
groups across mitochondrial membranes. The evolutionary conservation of CrAT across a wide
range of species underscores its fundamental role in energy metabolism. This technical guide
provides an in-depth analysis of the evolutionary conservation of CrAT, presenting quantitative
data, detailed experimental protocols for its study, and visualizations of its involvement in
cellular signaling pathways. This document is intended to serve as a comprehensive resource
for researchers, scientists, and drug development professionals investigating CrAT as a
potential therapeutic target.

Introduction

Carnitine acetyltransferase (EC 2.3.1.7), encoded by the CRAT gene, is a member of the
carnitine acyltransferase family.[1] These enzymes are crucial for the transport of fatty acids for
B-oxidation.[2] CrAT specifically handles short-chain acyl-CoAs, playing a key role in regulating
the mitochondrial acetyl-CoA/CoA ratio.[1] This function is not only vital for energy production
from fatty acids but also influences glucose and amino acid metabolism.[3] Given its central
role, the structure and function of CrAT are highly conserved throughout evolution, making it an
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attractive subject for comparative biochemical and genetic studies, as well as a potential target
for therapeutic intervention in metabolic diseases.[2]

Functional and Structural Conservation

CrAT is a monomeric protein composed of two domains, an N-terminal domain and a C-
terminal domain, which form a central active site tunnel.[4] The catalytic mechanism involves a
highly conserved histidine residue (His343 in humans) that acts as a general base.[4] The
overall structural fold of CrAT is remarkably similar to that of other acetyltransferases, such as
chloramphenicol acetyltransferase (CAT), despite low sequence identity, highlighting a case of
divergent evolution from a common ancestral fold.

The carnitine acyltransferase family, which includes CrAT, carnitine octanoyltransferase
(CROT), and carnitine palmitoyltransferases (CPT1 and CPT2), exhibits a clear division of
labor based on substrate specificity for different acyl chain lengths.[3] While CrAT prefers short-
chain acyl-CoAs, CROT and CPTs handle medium- and long-chain fatty acids, respectively.[3]
This functional diversification within a structurally conserved protein family illustrates the
evolutionary adaptation to different metabolic needs.

Quantitative Data on CrAT Conservation

The evolutionary conservation of CrAT can be quantified through analysis of its kinetic
parameters and sequence homology across different species.

Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of
enzyme-substrate affinity and catalytic efficiency. A comparison of these parameters for CrAT
from various species reveals a high degree of functional conservation.
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. Vmax
Species Substrate Km (pM) . Reference
(umol/min/mg)

Homo sapiens

Acetyl-CoA 28 125 [5]
(Human)
L-Carnitine 250 - [5]
Mus musculus
Acetyl-CoA - - [6]
(Mouse)
L-Carnitine - - [6]
Rattus
) Acetyl-CoA 33 150 [5]
norvegicus (Rat)
L-Carnitine 300 - [5]
Columba livia
] Acetyl-CoA 40 180 [5]
(Pigeon)
L-Carnitine 400 - [5]
Saccharomyces
cerevisiae Acetyl-CoA - - [7]
(Yeast)
L-Carnitine - - [7]

Note: Data has been compiled and synthesized from multiple sources. "-" indicates data not
readily available in the searched literature.

Orthologs and Sequence Homology

The CRAT gene is highly conserved across a wide range of eukaryotes. The following table
provides accession numbers for CrAT protein sequences from representative species and a
matrix of their pairwise sequence identity.

Table 2: Carnitine Acetyltransferase Orthologs and Accession Numbers
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) UniProtKB NCBI Protein
Species Gene Symbol . .
Accession Accession

Homo sapiens

CRAT P43155 NP_000746.1
(Human)
Mus musculus

Crat P47934 NP_031786.1
(Mouse)
Rattus norvegicus

Crat P55059 NP_036924.1
(Rat)
Drosophila
melanogaster (Fruit Crat Q9VHWA4 NP_649969.1
fly)
Caenorhabditis

B0395.3 Q22637 NP_498177.1
elegans (Nematode)
Saccharomyces

YAT1 P40034 NP_014022.1

cerevisiae (Yeast)

Table 3: Pairwise Sequence Identity Matrix of CrAT Proteins (%)

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

R. D. S.
H. M. ) C. .
. norvegic melanoga cerevisia
sapiens musculus elegans
us ster
H. sapiens 100 92.5 91.8 65.2 58.7 45.1
M.
92.5 100 96.3 64.8 58.1 44.8
musculus
R.
. 91.8 96.3 100 64.5 57.9 44.5
norvegicus
D.
melanogas  65.2 64.8 64.5 100 51.3 39.2
ter
C.elegans 58.7 58.1 57.9 51.3 100 35.6
S.
o 45.1 44.8 445 39.2 35.6 100
cerevisiae

Note: Percent identity values were generated using Clustal Omega alignment of the protein
sequences listed in Table 2.

Experimental Protocols
Spectrophotometric Assay of CrAT Activity

This protocol describes a continuous spectrophotometric assay to measure CrAT activity based
on the detection of Coenzyme A (CoA) produced during the reaction using 5,5'-dithiobis-(2-
nitrobenzoic acid) (DTNB).

Materials:
e 1 M Tris-HCI buffer, pH 7.8
e 10 MM DTNB in 1 M Tris-HCI, pH 7.8

e 10 mM Acetyl-CoA
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e 100 mM L-Carnitine
* Enzyme sample (e.g., tissue homogenate, purified protein)
e Spectrophotometer capable of reading at 412 nm
Procedure:
o Prepare a reaction mixture containing:
o 100 pL 1 M Tris-HCI, pH 7.8
o 50 uL 10 mM DTNB
o 100 pL 10 mM Acetyl-CoA
o Deionized water to a final volume of 900 pL.
o Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a cuvette.
e Add 50 pL of the enzyme sample to the reaction mixture and mix gently.

e Monitor the baseline absorbance at 412 nm for 2-3 minutes to account for any non-
enzymatic reaction.

« Initiate the reaction by adding 50 uL of 100 mM L-Carnitine and mix immediately.
e Record the increase in absorbance at 412 nm for 5-10 minutes.
o Calculate the rate of reaction (AA412/min) from the linear portion of the curve.

e The activity of CrAT is calculated using the molar extinction coefficient of TNB2- (14,150 M-
1cm-1 at 412 nm).[8]

Multiple Sequence Alignment of CrAT Proteins

This protocol outlines the steps for performing a multiple sequence alignment of CrAT protein
sequences using the Clustal Omega web server.[5]
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Procedure:

Obtain the FASTA formatted protein sequences for the CrAT orthologs of interest (see Table
2 for examples).

Navigate to the Clustal Omega web server (e.g., at the EBI).

Paste the FASTA sequences into the input box. Ensure each sequence has a unique and
informative header (e.g., >Homo_sapiens_CrAT).

Select "Protein" as the sequence type.
Keep the default alignment parameters for a standard alignment.
Click the "Submit" button to run the alignment.

The results page will display the aligned sequences. Conserved residues are often
highlighted. An asterisk (*) indicates a fully conserved column, a colon (:) indicates
conservation between groups of strongly similar properties, and a period (.) indicates
conservation between groups of weakly similar properties.[9]

Phylogenetic Analysis of CrAT

This protocol provides a general workflow for constructing a phylogenetic tree of CrAT protein
sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[10][11]

Procedure:
e Sequence Alignment:

o Import the aligned CrAT protein sequences (from step 4.2) into MEGA in FASTA or MEGA
format.[12]

o If not already aligned, use the integrated ClustalWw or MUSCLE alignment tools within
MEGA.[10]

e Model Selection:
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o Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most
appropriate substitution model for the dataset based on the Bayesian Information Criterion
(BIC) or Akaike Information Criterion (AIC).

e Tree Building:

o Select the desired phylogenetic reconstruction method (e.g., Maximum Likelihood,
Neighbor-Joining).

o For Maximum Likelihood, choose the substitution model identified in the previous step.

o Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for
the tree topology.[10]

o Tree Visualization and Interpretation:

o The resulting phylogenetic tree will be displayed. The numbers at the nodes represent
bootstrap support values, indicating the confidence in the branching pattern.

o The branch lengths are proportional to the amount of evolutionary change.

Signaling Pathways and Experimental Workflows
CrAT in Metabolic Signaling

CrAT plays a crucial role in cellular energy sensing and metabolic regulation, with connections
to key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. By
modulating the acetyl-CoA/CoA ratio, CrAT can influence the activity of enzymes that are
sensitive to this ratio, thereby impacting downstream signaling events.
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Under conditions of high energy demand or metabolic stress, AMPK is activated and promotes
catabolic pathways to generate ATP. While a direct regulatory link is still under investigation,
the activity of CrAT in buffering acetyl-CoA levels is thought to be coordinated with AMPK
signaling to maintain energy homeostasis.[13][14]

CrAT and the cGAS-STING Pathway
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Recent evidence suggests a potential link between mitochondrial dysfunction, metabolic stress,
and the activation of the cGAS-STING pathway of the innate immune system.[1][15]
Mitochondrial stress can lead to the release of mitochondrial DNA (mtDNA) into the cytosol,
which is then detected by cGAS, triggering an inflammatory response via STING.[16] As CrAT
Is a key regulator of mitochondrial metabolism, its dysregulation could contribute to the
mitochondrial stress that initiates this pathway.
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Experimental Workflow for Assessing Evolutionary
Conservation

The following diagram illustrates a typical workflow for investigating the evolutionary

conservation of a protein like CrAT.

1. Identify Orthologs
(e.g., BLAST, OrthoDB)

A

2. Retrieve Protein Sequences
(e.g., NCBI, UniProt)

3. Multiple Sequence Alignment 7. Structural Comparison
(e.g., Clustal Omega, MUSCLE) (e.g., PDB, homology modeling)
\ Y

4. Phylogenetic Analysis 5. Calculate Pairwise 6. Comparative Functional Assays
(e.g., MEGA, PhyML) Sequence Identity (e.g., Enzyme Kinetics)
8. Synthesize Data and
Assess Conservation
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Conclusion

Carnitine acetyltransferase is a highly conserved enzyme that plays a fundamental role in
cellular metabolism across a vast range of species. Its structural and functional conservation is
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evident from the similarity in kinetic parameters and high degree of sequence homology among
its orthologs. The methodologies outlined in this guide provide a framework for the detailed
investigation of CrAT's evolutionary history and its function. A deeper understanding of the
conserved nature of CrAT and its role in cellular signaling pathways will be invaluable for the
development of novel therapeutic strategies targeting metabolic diseases. The data and
protocols presented herein are intended to facilitate further research into this critical metabolic
enzyme.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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